5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Overview
Description
5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C17H13BrN2O2S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.98811 g/mol and the complexity rating of the compound is 519. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Physicochemical Properties
Research has delved into the synthesis of various imidazolidine and thiazolidinone derivatives, including those similar to "5-(5-bromo-2-hydroxybenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone", exploring their physicochemical characteristics and potential applications in materials science and organic synthesis. For instance, the study on the synthesis of l,3,5-trisubstituted-2-thioxoimidazolidinones highlights the pharmacological significance of such compounds, focusing on their preparation and basic physical data (Brandão et al., 2004).
Antimicrobial and Anticancer Activities
Several studies have investigated the antimicrobial and anticancer potentials of thiazolidinone and imidazolidinone derivatives. For example, research on new 5-Bromo-3-substituted-hydrazono-1H-2-indolinones and related compounds has shown promising cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Karalı et al., 2002). Another study focused on the synthesis and primary cytotoxicity evaluation of these compounds, providing insights into their effectiveness against certain cancer cell types and their potential applications in cancer treatment (Pişkin et al., 2020).
Antioxidant and Neuroprotective Effects
Research has also explored the antioxidant and neuroprotective properties of certain derivatives, indicating their potential therapeutic applications in neurodegenerative diseases. For example, a study on 5-(4-Hydroxy-3-dimethoxybenzylidene)-thiazolidinone demonstrated significant improvement in motor functions and exhibited antioxidant potential in hemiparkinsonian rats, suggesting its utility in Parkinson’s disease treatment (Ren et al., 2022).
Properties
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-19-14(10-11-9-12(18)7-8-15(11)21)16(22)20(17(19)23)13-5-3-2-4-6-13/h2-10,21H,1H3/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCOYDUPAVGBE-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C(C=CC(=C2)Br)O)C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C\C2=C(C=CC(=C2)Br)O)/C(=O)N(C1=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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